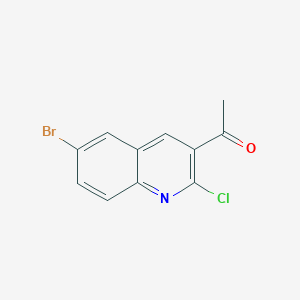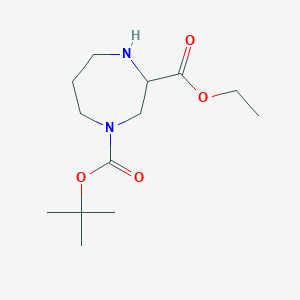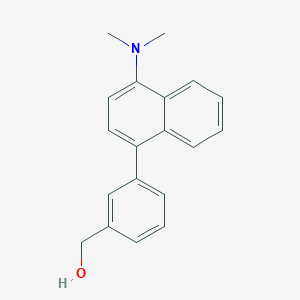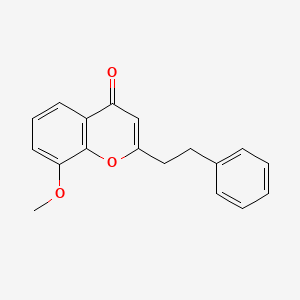
6-Anilino-7-chloroquinoline-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-6-(phenylamino)quinoline-5,8-dione is a synthetic compound derived from the quinoline family. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a quinoline core with a chlorine atom at the 7th position and a phenylamino group at the 6th position, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(phenylamino)quinoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with aniline. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like benzene. The mixture is stirred at room temperature, and the product is isolated by removing the solvent and purifying the residue through flash chromatography using a mixture of ethyl acetate and hexanes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 7-Chloro-6-(phenylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to more reduced forms, altering its electronic properties.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
科学研究应用
Chemistry: As a precursor for synthesizing other bioactive quinoline derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Industry: Used in the development of new materials and chemical processes due to its versatile reactivity.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the phosphorylation of ERK and CDC2, leading to the induction of apoptosis in cancer cells. This mechanism is independent of the tumor suppressor p53, making it effective in both p53-wild type and p53-null cancer cells .
相似化合物的比较
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione: Another derivative with a piperidine group instead of a phenylamino group, known for its anticancer activity.
6,7-Dichloroquinoline-5,8-dione: The precursor compound used in the synthesis of 7-chloro-6-(phenylamino)quinoline-5,8-dione.
Uniqueness: 7-Chloro-6-(phenylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key signaling pathways in a p53-independent manner sets it apart from other similar compounds.
属性
CAS 编号 |
61431-03-6 |
|---|---|
分子式 |
C15H9ClN2O2 |
分子量 |
284.69 g/mol |
IUPAC 名称 |
6-anilino-7-chloroquinoline-5,8-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-13(18-9-5-2-1-3-6-9)14(19)10-7-4-8-17-12(10)15(11)20/h1-8,18H |
InChI 键 |
VIDAPWOCSDTKSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide](/img/structure/B11844937.png)



![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)




![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)


